An In-depth Technical Guide to 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide (CAS: 1704069-03-3)
An In-depth Technical Guide to 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide (CAS: 1704069-03-3)
Introduction
4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide is a substituted aromatic sulfonamide containing a unique combination of structural motifs: a brominated and dimethylated benzene ring, a sulfonamide linker, and a cyclopropyl amine moiety. While specific research on this exact molecule is not extensively published, its constituent parts are of significant interest in medicinal chemistry and drug discovery. The arylsulfonamide core is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting activities including antibacterial, anticancer, and anti-inflammatory properties.[1] The N-cyclopropyl group is also a valuable substituent in modern drug design, often introduced to modulate potency, metabolic stability, and physicochemical properties.[2]
This technical guide provides a comprehensive overview of 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide, including its physicochemical properties, a plausible and detailed synthetic route based on established chemical principles, and an exploration of its potential applications in research and drug development, drawn from an analysis of structurally related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and potential utility of novel sulfonamide derivatives.
Physicochemical Properties
A summary of the key physicochemical properties for 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide is presented in the table below. This data is compiled from chemical supplier databases.
| Property | Value | Source |
| CAS Number | 1704069-03-3 | [3] |
| Molecular Formula | C₁₁H₁₄BrNO₂S | [3] |
| Molecular Weight | 304.21 g/mol | [3] |
| Appearance | Likely a solid (based on related compounds) | Inferred |
| Purity | >95% | [4] |
| Hazard Identification | Irritant | [3] |
Synthesis and Mechanism
The synthesis of 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide can be logically approached through a two-step process. This involves the initial preparation of the key intermediate, 4-bromo-2,6-dimethylbenzenesulfonyl chloride, followed by its reaction with cyclopropylamine. While a specific protocol for this exact sequence is not available in the literature, the following procedures are based on well-established and analogous reactions.
Overall Synthetic Workflow:
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 4-bromo-2,6-dimethylbenzenesulfonyl chloride
The conversion of an aniline to a sulfonyl chloride is a standard transformation in organic synthesis. A common method is the Sandmeyer-type reaction, where the aniline is first converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst.
Starting Material: The synthesis begins with 4-bromo-2,6-dimethylaniline (CAS: 24596-19-8), which is commercially available and can be prepared by the bromination of 2,6-dimethylaniline.[5][6]
Reaction Mechanism:
-
Diazotization: 4-bromo-2,6-dimethylaniline is treated with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt. This is a classic reaction for converting primary aromatic amines into a versatile intermediate.[7][8]
-
Sulfonylchlorination: The unstable diazonium salt is then introduced to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) with a copper(I) or copper(II) chloride catalyst. The diazonium group is replaced by a chlorosulfonyl group (-SO₂Cl), releasing nitrogen gas.
Step 2: Synthesis of 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide
The final step is the formation of the sulfonamide bond through the reaction of the sulfonyl chloride with cyclopropylamine. This is a nucleophilic acyl substitution reaction at the sulfur atom.
Reaction Mechanism: The lone pair of electrons on the nitrogen atom of cyclopropylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid byproduct.
Experimental Protocols
The following are detailed, hypothetical protocols based on analogous and well-documented procedures.
Protocol 1: Synthesis of 4-bromo-2,6-dimethylbenzenesulfonyl chloride
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-bromo-2,6-dimethylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Sulfonylchlorination:
-
In a separate, larger flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(II) chloride.
-
Cool this solution to 5-10 °C.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide solution with vigorous stirring. Control the addition rate to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the gas evolution ceases.
-
Pour the reaction mixture into ice-water. The sulfonyl chloride should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like hexane.
-
Protocol 2: Synthesis of 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide
-
Reaction Setup:
-
Dissolve 4-bromo-2,6-dimethylbenzenesulfonyl chloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask.
-
Add a base, such as pyridine or triethylamine (1.5 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
-
Amine Addition:
-
Slowly add cyclopropylamine (1.2 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with the solvent.
-
Wash the organic layer sequentially with dilute hydrochloric acid (to remove excess amine and base), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide.
-
Potential Applications in Drug Discovery
The structural features of 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide suggest several potential avenues for its application in drug discovery.
-
Anticancer Activity: Many benzenesulfonamide derivatives are known to act as inhibitors of various enzymes implicated in cancer, such as carbonic anhydrases and protein kinases.[9] The substitution pattern on the benzene ring and the nature of the N-substituent are crucial for activity and selectivity.
-
Antimicrobial Agents: The sulfonamide group is the basis for sulfa drugs, which are bacteriostatic agents. Novel sulfonamides are continuously being explored for their potential to overcome antibiotic resistance.
-
Anti-inflammatory and CNS-active Agents: Certain sulfonamide derivatives have shown anti-inflammatory properties, and their physicochemical characteristics can be tuned to allow for penetration of the blood-brain barrier, making them candidates for treating central nervous system disorders.
The N-cyclopropyl group, in particular, is often used to enhance binding to target proteins and improve metabolic stability.[2] A hypothetical mechanism of action could involve the inhibition of a signaling pathway crucial for cell proliferation or survival.
Hypothetical Signaling Pathway Inhibition:
Caption: Hypothetical inhibition of a kinase signaling pathway.
Safety and Handling
Based on available safety data for similar compounds, 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide is classified as an irritant.[3][10] Standard laboratory safety precautions should be followed when handling this compound:
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]
-
First Aid: In case of contact, rinse the affected area with plenty of water. If irritation persists, seek medical attention.[11]
Conclusion
4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide is a compound with significant potential for further investigation in the field of medicinal chemistry. While direct research on this molecule is limited, its structural components are well-represented in a variety of biologically active compounds. This guide provides a robust, scientifically-grounded framework for its synthesis and suggests potential areas for its application in drug discovery. The detailed protocols, based on analogous reactions, offer a clear path for researchers to synthesize and evaluate this promising molecule. Further studies are warranted to fully elucidate its biological activity and therapeutic potential.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Bromo-2,6-dimethylaniline: A Key Intermediate in Pharmaceutical Synthesis. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,6-dimethylaniline. Retrieved from [Link]
- Google Patents. (2011). EP2366687A2 - Benzenesulfonamide derivatives and pharmaceutical composition thereof.
- Google Patents. (2021). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
- Google Patents. (2024). CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.
-
CP Lab Safety. (n.d.). 4-Bromo-N-cyclopropyl-2, 6-dimethylbenzenesulfonamide, 95% Purity, C11H14BrNO2S, 100 mg. Retrieved from [Link]
-
PubMed. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected drugs with N-aryl sulfonamide structure motif. Retrieved from [Link]
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